

Application Notes and Protocols for PonatiLink-1-24 in Flow Cytometry

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Compound of Interest

Compound Name: PonatiLink-1-24

Cat. No.: B12391916

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Introduction

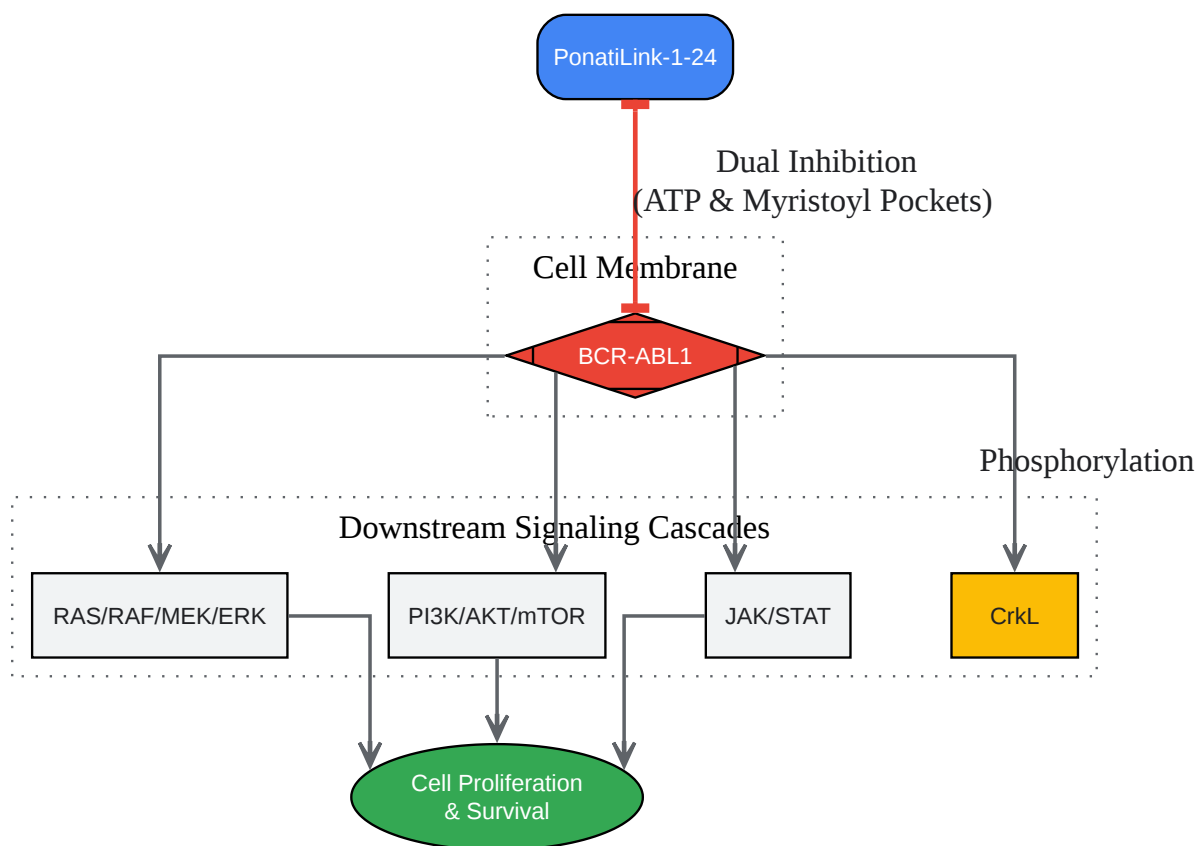
PonatiLink-1-24 is a novel bitopic inhibitor of the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). By simultaneously targeting both the ATP-binding site (through its ponatinib component) and the myristoyl pocket (via its asciminib component), **PonatiLink-1-24** offers a potent and potentially more durable mechanism of action against both wild-type and mutated forms of BCR-ABL1. These application notes provide detailed protocols for utilizing **PonatiLink-1-24** in flow cytometry to assess its impact on BCR-ABL1 signaling pathways within leukemia cell lines.

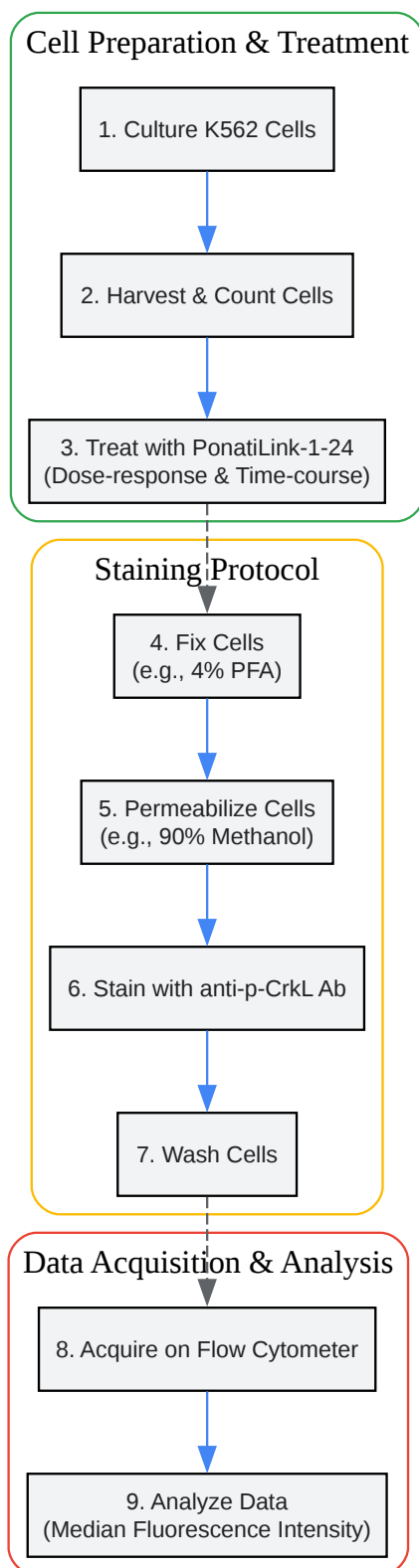
Mechanism of Action: BCR-ABL1 Signaling and Inhibition by PonatiLink-1-24

The BCR-ABL1 oncoprotein drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. A direct and critical downstream substrate of BCR-ABL1 is the CrkL adapter protein. The phosphorylation status of CrkL (p-CrkL) serves as a reliable biomarker for BCR-ABL1 kinase activity.

PonatiLink-1-24 inhibits this signaling cascade at its origin. The ponatinib component competitively binds to the ATP pocket of the ABL kinase domain, while the asciminib

component binds to the myristoyl pocket, inducing a conformational change that inactivates the kinase. This dual-binding mechanism provides enhanced specificity and potency.





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